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MRGPRX4 modulator-1 -

MRGPRX4 modulator-1

Catalog Number: EVT-10988685
CAS Number:
Molecular Formula: C16H13ClF3NO3
Molecular Weight: 359.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MRGPRX4 modulator-1 is a significant compound within the MRGPRX family of receptors, particularly recognized for its role in mediating cholestatic itch. This compound functions as an agonist for the Mas-related G protein-coupled receptor X4, which has been implicated in various physiological responses, especially in the context of bile acid signaling . The MRGPRX4 receptor is primarily activated by specific bile acids, making it a potential target for therapeutic interventions in conditions associated with chronic itch and inflammation .

Source and Classification

MRGPRX4 modulator-1 is derived from extensive research into the interactions between bile acids and the MRGPRX4 receptor. It is classified as a small molecule modulator that selectively activates MRGPRX4 without significantly affecting other G protein-coupled receptors. The compound has been shown to possess a high selectivity profile, with minimal off-target effects on other receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of MRGPRX4 modulator-1 involves several key steps:

  1. Cloning and Expression: The genes encoding human MRGPRX4 were cloned into expression vectors designed for high-yield protein production. This included the addition of tags for purification purposes .
  2. Protein Purification: Following expression in HEK293T cells, the receptor was purified using affinity chromatography techniques. This process allowed for the isolation of functional receptor proteins suitable for further analytical studies .
  3. Compound Screening: Various bile acid derivatives were screened for their ability to activate MRGPRX4 using assays such as TGFα shedding assays and calcium imaging techniques. This led to the identification of specific compounds that could serve as effective modulators .
Molecular Structure Analysis

Structure and Data

The molecular structure of MRGPRX4 modulator-1 is characterized by its interaction with the MRGPRX4 receptor, which has a complex three-dimensional conformation influenced by its amino acid sequence. Key structural features include:

  • Transmembrane Domains: The receptor consists of seven transmembrane helices that facilitate ligand binding and subsequent signaling.
  • Binding Pocket: The binding pocket of MRGPRX4 is uniquely shaped to accommodate negatively charged bile acids, which are crucial for its activation .

Structural Data

  • Molecular Weight: The molecular weight of MRGPRX4 modulator-1 is approximately 410 Da.
  • Key Functional Groups: The compound contains hydroxyl groups that are essential for its interaction with bile acids, enhancing its agonistic activity .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving MRGPRX4 modulator-1 focus on its activation of the MRGPRX4 receptor. Upon binding to the receptor, the following processes occur:

  1. G Protein Coupling: Activation leads to the coupling with G proteins, primarily Gq, initiating downstream signaling cascades.
  2. Calcium Mobilization: The binding event triggers intracellular calcium release, which is a hallmark of receptor activation in sensory neurons .

These reactions are critical for understanding how MRGPRX4 modulator-1 can influence physiological responses related to itch and pain.

Mechanism of Action

Process and Data

The mechanism of action of MRGPRX4 modulator-1 involves several steps:

  1. Ligand Binding: The compound binds to specific sites within the MRGPRX4 receptor, leading to conformational changes that activate intracellular signaling pathways.
  2. Signal Transduction: Upon activation, MRGPRX4 predominantly signals through the Gq pathway, resulting in phospholipase C activation and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to increased intracellular calcium levels .
  3. Physiological Effects: The resultant increase in calcium concentration activates various downstream effectors, contributing to sensations such as itch and pain modulation.

Data from various assays indicate that deoxycholic acid exhibits the highest potency as an agonist at approximately 2.7 μM EC50 value in activating MRGPRX4 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents but exhibits limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data indicates that modifications to hydroxylation patterns significantly influence its agonistic activity against MRGPRX4 .

Applications

Scientific Uses

MRGPRX4 modulator-1 holds promise in several scientific applications:

  • Pharmacological Research: As a selective agonist, it can be used to study the physiological roles of MRGPRX4 in itch sensation and cholestasis.
  • Therapeutic Development: Given its role in mediating itch responses, it represents a potential target for developing treatments for conditions like cholestatic pruritus and other inflammatory skin disorders .
  • Biochemical Studies: It serves as a tool compound for exploring bile acid signaling pathways and their implications in sensory neuron function.
Molecular Characterization of MRGPRX4 Modulator-1

Discovery and Rational Design of MRGPRX4 Modulator-1

MRGPRX4 modulator-1 (chemical name: undisclosed; CAS 2492596-61-7) was developed as a potent antagonist targeting the Mas-related G protein-coupled receptor X4 (MRGPRX4), a class A GPCR implicated in cholestatic itch, pain, and autoimmune disorders [1] [3]. The compound (molecular formula: C₁₆H₁₃ClF₃NO₃; molecular weight: 359.73 g/mol) emerged from structure-based drug design leveraging cryo-electron microscopy (cryo-EM) insights into MRGPRX4's architecture [7] [10]. Key structural features of MRGPRX4 exploited during design included:

  • Extended Ligand-Binding Pocket: A hydrophobic cleft formed by transmembrane domains 3, 5, and 6 (TM3/TM5/TM6), accommodating bulky aromatic moieties [7] [10].
  • Electrostatic Guidance System: Arginine-rich residues (e.g., R136³.³⁶, R209⁵.³⁸) that coordinate anionic ligands, analogous to phosphate recognition in bile acids [4] [10].
  • Non-Canonical Disulfide Bond: Cysteine residues C168 (TM4) and C180 (TM5) stabilize the receptor's active conformation, a motif absent in most class A GPCRs [7].

The core scaffold of MRGPRX4 modulator-1 integrates a chlorinated benzimidazole ring linked to a trifluoromethyl phenyl ether, optimizing hydrophobic burial and halogen bonding with residues like Tyr₁₈₇ᴱᶜˡ² [1] [10]. Rational optimization focused on enhancing antagonist potency against MRGPRX4's constitutive activity, evidenced by high basal Gq signaling [2] [10].

Table 1: Key Physicochemical and Biological Properties

PropertyValue
Molecular Weight359.73 g/mol
CAS Registry Number2492596-61-7
Antagonist IC₅₀ (MRGPRX4)< 100 nM
Solubility100 mg/mL in DMSO
Primary IndicationsMRGPRX4-dependent itch/pain

Structural-Activity Relationship (SAR) Profiling

Systematic SAR studies identified critical pharmacophores governing MRGPRX4 antagonism [1] [3] [6]:

  • Trifluoromethyl Phenyl Ether Moiety:
  • Essential for cell membrane penetration (logP: 3.8 ± 0.2) and metabolic stability.
  • Replacement with methyl or hydrogen decreased IC₅₀ by >10-fold due to reduced hydrophobic interactions with Phe₂₃₂⁶.⁴⁴ and Leu₁₁₇³.⁴⁰ [1] [10].

  • Chlorinated Benzimidazole Core:

  • The chloro substituent at position 6 enhanced potency (IC₅₀: 85 nM vs. 420 nM for des-chloro analog) via halogen bonding with Tyr₁₈₇ᴱᶜˡ² [7].
  • Methyl substitution at position 2 improved solubility but compromised receptor occupancy (ΔIC₅₀: +120 nM) [3].

  • Carboxylic Acid Linker:

  • Critical for ionic interactions with Arg₁₃₆³.³⁶. Esterification abolished activity, confirming ionization dependence [10].
  • Chain elongation or branching reduced potency by disrupting charge complementarity [1].

Polymorphisms in MRGPRX4 (e.g., S83L, prevalent in 18% of Europeans) significantly altered modulator efficacy. The S83L variant reduced antagonist affinity by 3.5-fold due to steric hindrance in the orthosteric pocket [4] [10].

Table 2: Impact of MRGPRX4 Modulator-1 Structural Modifications on Antagonist Potency

Modification SiteChemical ChangeIC₅₀ Shift vs. ParentKey Interaction Affected
Benzimidazole-C6Cl → H>10-fold increaseHalogen bonding (Tyr₁₈₇ᴱᶜˡ²)
Phenyl ether substituentCF₃ → CH₃8-fold increaseHydrophobic burial (Phe₂₃₂⁶.⁴⁴)
Carboxyl groupCOOH → COOCH₃Activity lostIonic bond (Arg₁₃₆³.³⁶)
Benzimidazole-C2H → CH₃2-fold increaseSolubility enhancement

Target Selectivity Screening Against MRGPR Family Receptors

MRGPRX4 modulator-1 exhibited >100-fold selectivity for MRGPRX4 over other human MRGPRX subtypes, validated through calcium mobilization and IP₁ accumulation assays [1] [2] [10]:

  • MRGPRX2 Selectivity Challenge:
  • MRGPRX2 shares 63% sequence homology but possesses a wider extracellular vestibule with acidic residues (Glu₁₆₄⁴.⁶⁰, Asp₁₈₄⁵.³⁸) attracting cationic ligands [7] [10].
  • Modulator-1 showed negligible activity (IC₅₀ > 10 μM) against MRGPRX2 due to repulsion between its anionic carboxylate and Glu₁₆₄⁴.⁶⁰ [7] [10].

  • MRGPRX1/X3 Cross-Reactivity:

  • No inhibition at 1 μM against MRGPRX1 (chloroquine receptor) or MRGPRX3 (orphan receptor), attributed to divergent TM5 residues (e.g., Thr₁₉₃⁵.⁴⁷ in MRGPRX4 vs. Lys¹⁹⁰⁵.⁴⁷ in MRGPRX3) [8] [10].

  • RAMP2 Co-Expression Effects:

  • Co-expression of Receptor Activity-Modifying Protein 2 (RAMP2) reduced MRGPRX4 cell surface density by 40% and attenuated modulator efficacy (ΔIC₅₀: +35 nM) [2]. This highlights RAMP2 as a potential regulator of therapeutic response.

Table 3: Selectivity Profile of MRGPRX4 Modulator-1 Across MRGPR Family Receptors

ReceptorPhysiological RoleAntagonist IC₅₀Selectivity Ratio (vs. MRGPRX4)
MRGPRX4Bile acid-induced itch85 ± 12 nM1.0 (reference)
MRGPRX2Mast cell degranulation>10 μM>117
MRGPRX1Chloroquine pruritus>10 μM>117
MRGPRX3Orphan receptor>10 μM>117
MRGPRDβ-alanine signaling>10 μM>117

The compound's selectivity was further confirmed using PRESTO-Tango β-arrestin recruitment assays, showing no off-target activity against 168 GPCRs at 1 μM [4] [10]. Molecular dynamics simulations attributed selectivity to steric occlusion in MRGPRX2's extracellular loop 2 (ECL2), which adopts a conformation obstructing modulator-1's benzimidazole ring [7] [10].

Properties

Product Name

MRGPRX4 modulator-1

IUPAC Name

6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-4-ethylpyridine-2-carboxylic acid

Molecular Formula

C16H13ClF3NO3

Molecular Weight

359.73 g/mol

InChI

InChI=1S/C16H13ClF3NO3/c1-2-9-5-11(21-13(6-9)15(22)23)8-24-14-4-3-10(7-12(14)17)16(18,19)20/h3-7H,2,8H2,1H3,(H,22,23)

InChI Key

UNHAKUSQBBXQSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl

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